molecular formula C12H17BrN2O2 B12994430 tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B12994430
M. Wt: 301.18 g/mol
InChI Key: RAPKZOAPIFUFDQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group attached to a dihydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by cyclization and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation and reduction reactions produce various oxidized or reduced forms of the compound.
  • Hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in studies involving the reactivity and stability of pyrazine derivatives.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development due to its unique structural features.

Industry:

  • Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The bromine atom and the pyrazine ring may play crucial roles in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • 4-Bromo-3-tert-butyl-1H-pyrazole
  • 4-Bromo-2,6-di-tert-butylphenol

Uniqueness:

  • The presence of the dihydropyrrolo[1,2-a]pyrazine core distinguishes it from other tert-butyl and bromine-containing compounds.
  • Its unique structural features contribute to its specific reactivity and potential applications in various fields.

This detailed article provides a comprehensive overview of tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)14-6-7-15-9(8-14)4-5-10(15)13/h4-5H,6-8H2,1-3H3

InChI Key

RAPKZOAPIFUFDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2Br)C1

Origin of Product

United States

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